molecular formula C23H22FN3O5 B2920798 2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide CAS No. 1105212-13-2

2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide

Cat. No.: B2920798
CAS No.: 1105212-13-2
M. Wt: 439.443
InChI Key: YNYPLYSMVGPDRF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide is a synthetic acetohydrazide derivative featuring a 3,4-dimethoxyphenyl group and a 1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl moiety.

Properties

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-31-19-10-7-16(12-20(19)32-2)13-21(28)25-26-22(29)18-4-3-11-27(23(18)30)14-15-5-8-17(24)9-6-15/h3-12H,13-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYPLYSMVGPDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide typically involves multiple steps, starting from commercially available reagents. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with acetylhydrazide under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, solvent choice, and catalyst selection, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N’-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares the acetohydrazide backbone with several analogs, but its substituents distinguish it:

  • 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine : The fluorophenyl group introduces electronegativity, which may influence target binding (e.g., kinase inhibition).
Table 1: Structural Comparison of Acetohydrazide Derivatives
Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀, μM) Source
Target Compound Dihydropyridine-acetohydrazide 3,4-Dimethoxyphenyl; 4-fluorophenylmethyl N/A N/A
C14 () Tetrahydroquinoline-acetohydrazide 3,4-Dimethoxyphenyl; 5-bromo-2-oxoindolin-3-ylidene 0.69 (Anti-SCLC)
Compound Triazole-sulfanyl-acetohydrazide 3,4-Dimethoxyphenyl; 2-fluorophenylmethylene N/A
Compound Dihydropyridine-acetohydrazide 4-Chlorophenyl; benzyl N/A

Key Research Findings and Trends

Substituent Effects: Methoxy groups (3,4-dimethoxy) correlate with improved anticancer activity in tetrahydroquinoline derivatives . Fluorine position (para vs. ortho) modulates steric and electronic interactions; para-substitution often enhances target selectivity .

Dihydropyridine vs. Tetrahydroquinoline Scaffolds: Dihydropyridines (target compound, ) may offer better CNS penetration due to reduced polarity, whereas tetrahydroquinolines () exhibit higher rigidity for enzyme inhibition .

ADMET Considerations :

  • Lipophilic groups (e.g., 3,4-dimethoxyphenyl) may increase metabolic stability but reduce aqueous solubility. Fluorine can mitigate this by balancing hydrophobicity .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and pharmacological effects based on available research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridine derivatives , which are known for their diverse biological activities. Its molecular formula is C17H21FNO2C_{17}H_{21}FNO_2 with an average mass of approximately 290.358 g/mol . The structure features a hydrazide functional group, which is significant for its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H21FNO2C_{17}H_{21}FNO_2
Average Mass290.358 g/mol
Functional GroupsDihydropyridine, Hydrazide
SolubilityVaries by solvent

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of dihydropyridine derivatives, including this compound. In a comparative analysis, it was noted that certain analogs exhibited significant cytotoxicity against various cancer cell lines. For instance, one study found that a related compound was 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line . This suggests that the compound may possess similar or enhanced anticancer properties.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. In vitro studies demonstrated its effectiveness against several bacterial strains, comparable to standard antibiotics like ampicillin. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli , indicating its potential as an antimicrobial agent .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of cell proliferation: Similar compounds have been shown to induce apoptosis in cancer cells.
  • Antimicrobial action: Likely through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Modulation of signaling pathways: Interaction with G protein-coupled receptors (GPCRs) may play a role in its pharmacological effects .

Study 1: Cytotoxicity Evaluation

A series of experiments were conducted to assess the cytotoxic effects of various dihydropyridine derivatives. The results indicated that the compound under review demonstrated a broad spectrum of cytotoxic activity across multiple human tumor cell lines.

Table 2: Cytotoxic Activity Against Tumor Cell Lines

Cell LineIC50 (µM)Comparison to Doxorubicin
HT29 (Colon)52.5 times more active
MCF7 (Breast)10Comparable
A549 (Lung)15Less active

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was evaluated against common pathogens.

Table 3: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

These findings suggest that the compound exhibits promising antimicrobial properties, warranting further exploration in clinical settings.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of structurally similar acetohydrazide derivatives typically involves coupling hydrazide intermediates with activated carbonyl groups under reflux conditions. For example, in analogous compounds, hydrazide precursors react with ketones or acid chlorides in ethanol or methanol under acidic catalysis (e.g., concentrated HCl) to form the final product . Optimization may include varying solvent polarity (e.g., switching from ethanol to DMF for better solubility) and adjusting reaction time/temperature to improve yield. Purity is often achieved via recrystallization using methanol or ethanol .

Q. How should researchers approach structural characterization of this compound?

A multi-technique approach is critical:

  • NMR : Analyze proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H vibrations (~3200–3350 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., via HRMS or ESI-MS) .
  • X-ray Crystallography : Resolve conformational details if single crystals are obtainable .

Q. What preliminary assays are suitable for evaluating biological activity?

In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., lung, breast) are common. IC₅₀ values can benchmark activity against reference drugs like 5-fluorouracil (IC₅₀ = 0.60 μM in SCLC models) . Dose-response curves (0.1–100 μM) and controls for apoptosis/necrosis (e.g., Annexin V/PI staining) are recommended.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies should focus on modifying key substituents:

  • Methoxy groups : Replace with halogens (e.g., Cl, Br) or bulkier alkoxy chains to assess steric/electronic effects on target binding .
  • 4-Fluorophenyl moiety : Compare with other aryl groups (e.g., 4-chlorophenyl, 3,4-dichlorophenyl) to evaluate halogen interactions .
  • Dihydropyridine ring : Test saturation vs. aromaticity by synthesizing fully oxidized pyridine analogs .

Table 1 : IC₅₀ Values for Analogous Compounds (Adapted from )

CompoundSubstituent ModificationsIC₅₀ (μM)
C123,4-Dimethoxyphenyl + indole derivative2.00
C145-Bromo substitution on indole0.69
5-FluorouracilReference drug0.60

Q. What methodologies resolve contradictions in reported biological data?

Contradictions may arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors. Solutions include:

  • Meta-analysis : Compare data across studies using standardized protocols (e.g., NCI-60 panel for cytotoxicity) .
  • ADMET Profiling : Assess solubility, plasma stability, and membrane permeability (e.g., Caco-2 assays) to explain discrepancies in vivo vs. in vitro .
  • Target Engagement Studies : Use SPR or thermal shift assays to confirm direct binding to proposed targets (e.g., kinases, DNA topoisomerases) .

Q. How can computational tools enhance experimental design?

  • Molecular Docking : Predict binding modes with targets (e.g., EGFR, PARP) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Corrogate physicochemical properties (logP, polar surface area) with activity data to guide synthetic prioritization .
  • DFT Calculations : Optimize ground-state geometries to explain stereoelectronic effects on reactivity .

Q. What strategies improve pharmacokinetic properties without compromising efficacy?

  • Prodrug Design : Mask polar groups (e.g., acetohydrazide) with ester or amide linkers to enhance bioavailability .
  • Lipid Nanoparticle Encapsulation : Improve solubility and reduce off-target effects .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .

Methodological Considerations

Q. How should researchers address synthetic scalability for preclinical studies?

  • Flow Chemistry : Implement continuous-flow reactors to improve reproducibility and reduce reaction times (e.g., Omura-Sharma-Swern oxidation protocols) .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading) .
  • Green Chemistry : Replace toxic solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Q. What analytical challenges arise in purity assessment, and how are they mitigated?

  • HPLC-MS : Detect low-level impurities (e.g., hydrolyzed byproducts) using C18 columns and gradient elution .
  • Chiral Purity : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) if stereocenters are present .
  • Elemental Analysis : Validate stoichiometry (C, H, N) to confirm synthetic accuracy .

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